![molecular formula C15H15NO4 B6635306 (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid, also known as MFPA, is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicine. MFPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory and analgesic properties.
Mechanism of Action
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, specifically COX-2. This results in the suppression of prostaglandin synthesis, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid in lab experiments include its well-characterized mechanism of action and its ability to inhibit COX-2 activity selectively. However, one of the limitations of using (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid is its relatively low potency compared to other NSAIDs, such as ibuprofen and aspirin.
Future Directions
For the study of (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid include the investigation of its potential applications in the treatment of other inflammatory disorders, such as inflammatory bowel disease and psoriasis. In addition, further studies are needed to explore the potential side effects of (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid and to optimize its potency and selectivity as an anti-inflammatory agent.
Synthesis Methods
The synthesis of (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid can be achieved through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 5-methylfuran-2-carboxylic acid with thionyl chloride to form 5-methylfuran-2-carbonyl chloride. This is then reacted with L-phenylalanine methyl ester to obtain the desired product, (2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid.
Scientific Research Applications
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid has been extensively studied for its potential applications in the treatment of various inflammatory disorders, including rheumatoid arthritis, osteoarthritis, and gout. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response.
properties
IUPAC Name |
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-10-7-8-13(20-10)14(17)16-12(15(18)19)9-11-5-3-2-4-6-11/h2-8,12H,9H2,1H3,(H,16,17)(H,18,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRWDKMCZKVEHG-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
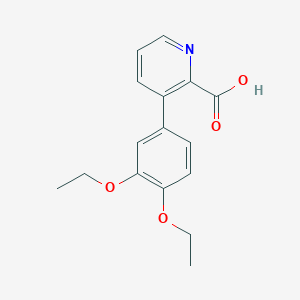
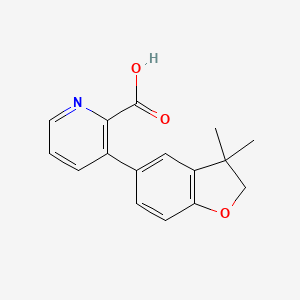
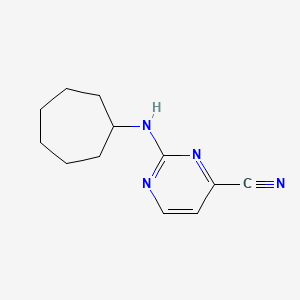
![6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6635256.png)
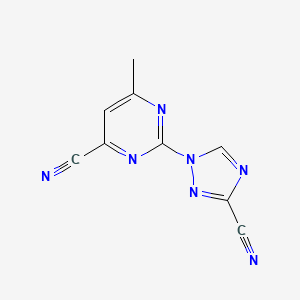
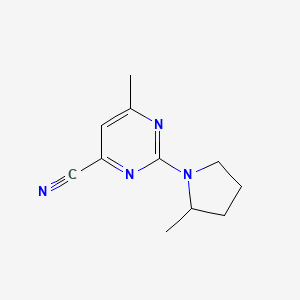
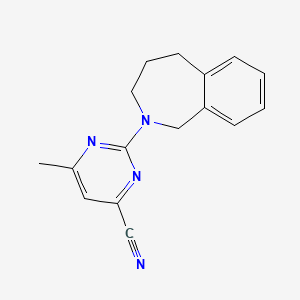

![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)
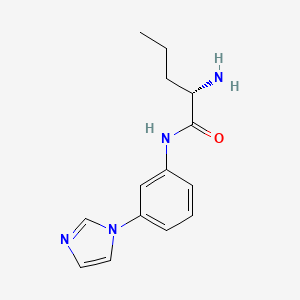

![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B6635334.png)